![molecular formula C13H16N2O5S B1308403 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid CAS No. 108583-90-0](/img/structure/B1308403.png)
3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}propanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that can be used to infer some information about the compound . The first paper discusses a chromatographic method for the determination of amino acids, which could potentially be applied to the analysis of the compound if it possesses amino acid-like properties . The second paper details the crystal structure of a related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, which shares the indole ring and amino acid functionalities with the compound of interest .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of indole-based amino acids with other reagents to introduce additional functional groups. In the case of the compound mentioned in the second paper, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid was synthesized by stirring in acetic acid and allowing natural evaporation to produce crystals suitable for X-ray analysis . A similar approach might be used for the synthesis of 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-amino}propanoic acid, with the appropriate sulfonyl and acetyl reagents.
Molecular Structure Analysis
The molecular structure of related indole-based amino acids has been characterized using X-ray crystallography. The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid reveals a molecule that is stabilized by hydrogen bonds, with the indole ring being essentially planar . This information can be extrapolated to suggest that the compound of interest may also form stable crystal structures with hydrogen bonding and have a planar indole ring as part of its structure.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of the specific compound, they do provide a method for the determination of amino acids, which could be used to analyze the reactivity of the amino acid moiety within the compound . The compound's reactivity would likely be influenced by the presence of the sulfonyl and acetyl groups, which could affect its acidity, nucleophilicity, and overall chemical stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the indole ring, amino group, and additional functional groups would contribute to its solubility, acidity, and potential interactions with other molecules. The chromatographic method described in the first paper could be used to determine some of these properties, such as solubility and reactivity, by analyzing the compound's behavior during separation . The crystallographic data from the second paper provides insights into the solid-state properties, such as crystal packing and hydrogen bonding potential .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Schiff Bases Derived from Tryptophan : A study by Radhakrishnan et al. (2020) explored the synthesis of Schiff bases derived from Tryptophan, demonstrating their significant antimicrobial activity. This study indicates the potential of indole-derived compounds in developing antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Crystal Structure Analysis : Research by Li, Liang, & Tai (2009) provided an in-depth analysis of the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, showcasing the importance of indole derivatives in the study of molecular geometry and hydrogen bonding interactions (Li, Liang, & Tai, 2009).
Biological Applications
Anticancer Agents : Ö. Yılmaz et al. (2015) synthesized indapamide derivatives with potent proapoptotic activity against melanoma cell lines, underscoring the therapeutic potential of indole derivatives in cancer treatment (Yılmaz et al., 2015).
Antimicrobial Activity : Fadda, El-Mekawy, & AbdelAal (2016) developed novel N-sulfonates with antimicrobial and antifungal properties, highlighting the role of sulfonated indole derivatives in addressing microbial resistance (Fadda, El-Mekawy, & AbdelAal, 2016).
Propriétés
IUPAC Name |
3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9(16)15-7-5-10-8-11(2-3-12(10)15)21(19,20)14-6-4-13(17)18/h2-3,8,14H,4-7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTZTZHBEWMTCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)
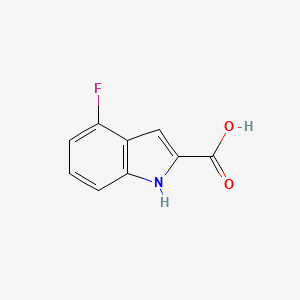

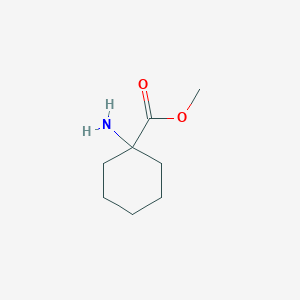

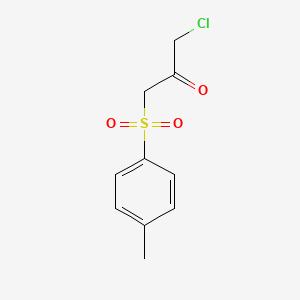
![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)
![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)
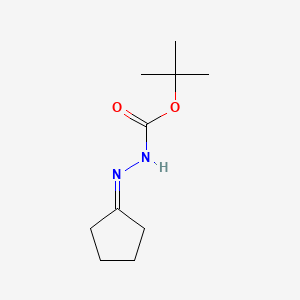
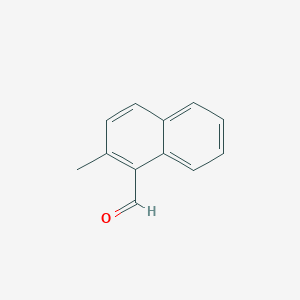
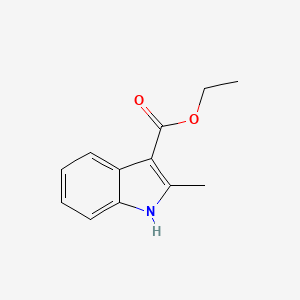
![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)